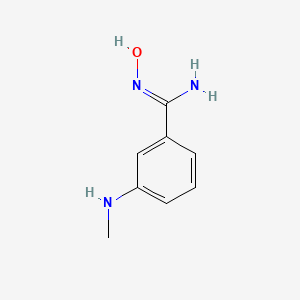

N'-Hydroxy-3-(methylamino)benzene-1-carboximidamide

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N'-hydroxy-3-(methylamino)benzenecarboximidamide |

InChI |

InChI=1S/C8H11N3O/c1-10-7-4-2-3-6(5-7)8(9)11-12/h2-5,10,12H,1H3,(H2,9,11) |

InChI Key |

SFNVKFJJLKDDBF-UHFFFAOYSA-N |

Isomeric SMILES |

CNC1=CC=CC(=C1)/C(=N/O)/N |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide typically involves the reaction of 3-(methylamino)benzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The hydroxy and methylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzene derivatives.

Scientific Research Applications

N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create new compounds and study reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(methylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and methylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and calculated properties of N'-Hydroxy-3-(methylamino)benzene-1-carboximidamide with its analogs:

Key Observations:

- Lipophilicity : The piperidinylmethyl derivative (LogD 0.28) and trifluoromethyl analog (estimated LogP ~1.5) exhibit higher lipophilicity than the target compound, likely due to bulky or electron-withdrawing groups.

- Acidity : The pKa of ~10.03 in the piperidinylmethyl analog suggests moderate basicity, consistent with the hydroxy-carboximidamide moiety .

- Steric Effects: The chlorophenoxymethyl substituent introduces steric hindrance and halogen-mediated interactions, which may influence binding in biological systems .

Biological Activity

N'-Hydroxy-3-(methylamino)benzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine group, a methylamino group, and a carboximidamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 204.23 g/mol. The unique combination of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, influencing various biochemical pathways. The hydroxylamine group can participate in redox reactions, while the methylamino and carboximidamide groups may facilitate binding to receptors or enzymes.

Interaction with Biological Targets

Research indicates that this compound can bind to specific molecular targets, including enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of certain kinases and receptors, which are crucial for cellular signaling and function.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Activity Description |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 glioblastoma | 45.2 ± 13.0 | Moderate cytotoxicity |

| A549 (lung cancer) | 44.09 | Significant inhibition |

| COLO 205 (colon) | 77.14 | Moderate to significant inhibition |

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study conducted by Ribeiro Morais et al. demonstrated that this compound significantly increased apoptosis in MCF-7 cells through caspase activation pathways .

- Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, the compound exhibited varying degrees of cytotoxic activity, with notable efficacy against non-small cell lung cancer cell lines .

- Mechanistic Insights : Research has explored the interaction of this compound with nicotinic acetylcholine receptors (nAChRs), revealing its potential role as an allosteric modulator that could influence neurotransmitter release and neuronal excitability .

Q & A

Q. Basic Bioactivity Screening

- Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates and include a negative control (DMSO-only) .

- Cytotoxicity : Perform MTT assays on HEK293 cells, normalizing results to untreated cells .

How do structural modifications at the methylamino group influence the compound's pharmacokinetic properties?

Q. Advanced Structure-Activity Relationship (SAR)

SAR trends suggest that electron-donating groups (e.g., methylamino) enhance target affinity, while bulky substituents may limit bioavailability .

What analytical techniques are critical for resolving contradictory data in metabolic stability studies?

Q. Advanced Data Analysis

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect metabolites. Optimize ionization settings (ESI+) for sensitivity .

- NMR Spectroscopy : Perform in situ <sup>1</sup>H-NMR to monitor degradation products in real-time .

- Stability Profiling : Compare degradation rates under varying pH (2–9) and temperature (25–40°C) to identify instability triggers .

How should researchers approach retrosynthetic analysis to design efficient synthetic routes?

Q. Advanced Synthesis Planning

- Disconnection Strategy : Break the molecule into 3-(methylamino)benzene-1-carboximidamide and hydroxylamine precursors .

- Intermediate Selection : Prioritize commercially available building blocks (e.g., 3-nitrobenzoic acid) for cost efficiency .

- Reaction Optimization : Screen catalysts (e.g., Pd/C for nitro reduction) and solvents (e.g., THF for low byproduct formation) .

How can contradictory data on the compound’s mechanism of action be resolved?

Q. Advanced Mechanistic Studies

- Target Profiling : Use pull-down assays with biotinylated probes to identify binding partners .

- Kinetic Analysis : Perform surface plasmon resonance (SPR) to measure binding constants (Kd) and compare with computational docking results .

- Pathway Mapping : Integrate RNA-seq data from treated vs. untreated cells to identify dysregulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.